ACTM

Description

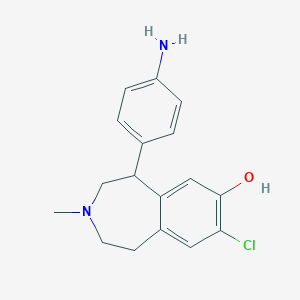

The exact mass of the compound 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

114490-37-8 |

|---|---|

Formule moléculaire |

C17H19ClN2O |

Poids moléculaire |

302.8 g/mol |

Nom IUPAC |

5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |

InChI |

InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |

Clé InChI |

PTHLSIBOMNYSIS-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |

SMILES canonique |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |

Synonymes |

5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |

Origine du produit |

United States |

Molecular Design and Engineering of Actm

Design Principles for ACTM Constructs

The fundamental principles guiding the design of this compound constructs revolve around precision engineering of the bacterial vehicle and its therapeutic cargo.

The STACT™ platform utilizes a highly modified and attenuated strain of Salmonella Typhimurium. aacrjournals.orgresearchgate.netbmj.com Key genetic engineering strategies include:

Auxotrophy for Tumor-Specific Localization : The bacterial vehicle is engineered to be auxotrophic for adenosine metabolites and purines through disruptions in the purI gene. biospace.comaacrjournals.orgresearchgate.netbmj.comprnewswire.comaacrjournals.orgpatsnap.com This auxotrophy ensures that this compound-838 selectively localizes and proliferates within the adenosine-rich tumor microenvironment, where these metabolites are abundant, but not in healthy tissues. biospace.comaacrjournals.org

Attenuation of Virulence and Immunogenicity : The Salmonella Typhimurium strain is significantly attenuated for virulence, exhibiting over a 10,000-fold reduction, primarily due to disruptions in the msbB and purI genes. aacrjournals.orgpatsnap.com Furthermore, genes regulating lipopolysaccharide (LPS), flagella (fljB and fliC genes), and curli fimbriae are modified to reduce major inflammatory and immunogenic components on the bacterial surface. aacrjournals.orgresearchgate.netaacrjournals.orgpatsnap.combusinesswire.com These modifications aim to decrease TLR-2, TLR-4, and TLR-5 signaling, thereby improving the safety profile and enhancing tumor infiltration. businesswire.com Deletion of flagellin genes also prevents bacterial motility without compromising tumor-specific colonization. aacrjournals.org

Optimized Plasmid Maintenance : To ensure stable retention and expression of therapeutic payloads, an engineered plasmid maintenance system is implemented. This involves the deletion of the chromosomal asd gene, complemented by the asd gene on a copy-number optimized plasmid, which significantly improves plasmid retention in vivo without requiring antibiotic selection. aacrjournals.org

Immunostimulatory Motifs : The vector design incorporates immunostimulatory CpG motifs, further contributing to the desired immune activation within the TME. aacrjournals.org

This compound-838 is designed to deliver two primary immunomodulatory payloads: engineered IL-15plex and a constitutively active STING variant (eSTING). biospace.comaacrjournals.orgpatsnap.comresearchgate.netbmj.comprnewswire.combmj.comactymthera.com

IL-15plex : This payload is an engineered version of Interleukin-15 (IL-15) complexed with its receptor alpha subunit (IL-15Rα). biospace.comaacrjournals.orgpatsnap.comresearchgate.netbmj.comprnewswire.com IL-15 is a potent immunostimulatory cytokine characterized by a four-helix bundle structure, and it plays a critical role in the development and activation of immune responses. mdpi.comcigb.edu.cu The IL-15Rα subunit provides specificity for IL-15 binding. mdpi.comcigb.edu.cuuniprot.org The IL-15plex is designed to support the activation and viability of natural killer (NK), B, and T cells. patsnap.comprnewswire.com

eSTING : The eSTING payload is a constitutively active variant of the Stimulator of Interferon Genes (STING) protein, developed through an extensive protein engineering campaign. aacrjournals.orgresearchgate.netbmj.com Upon activation, STING triggers type I interferon (IFN) pathways and other cytokine production, which is crucial for shifting the immunosuppressive TME towards an anti-tumor phenotype. biospace.comprnewswire.com

These payloads are integrated as transgenes (plasmid DNA) within the bacterial vehicle. biospace.comaacrjournals.orgpatsnap.comprnewswire.com Once the this compound-838 vehicle is phagocytosed by tumor-resident antigen-presenting cells (APCs), these transgenes are expressed, leading to the local production and amplification of the IL-15plex and eSTING proteins within the TME. biospace.comaacrjournals.orgpatsnap.combmj.comprnewswire.com

The Salmonella Typhimurium chassis is selected due to its inherent tropism for tumor colonization. aacrjournals.orgpatsnap.com Optimization for targeted delivery involves:

Tumor Microenvironment Exploitation : The auxotrophic dependency on adenosine and purines ensures that this compound-838 selectively enriches and proliferates within the unique metabolic environment of tumors. biospace.comaacrjournals.orgresearchgate.netbmj.comprnewswire.comaacrjournals.orgpatsnap.comactymthera.com

Cell-Specific Phagocytosis : The engineered bacterial vehicle is designed for selective internalization by phagocytic, tumor-resident antigen-presenting cells (APCs), rather than by endothelial cells. aacrjournals.orgpatsnap.comresearchgate.netbmj.comprnewswire.com This cell-specific uptake is crucial for localized payload delivery and subsequent immune activation. biospace.compatsnap.comprnewswire.com

Modular and Multiplexed Delivery : The STACT™ platform is modular, enabling the delivery of diverse therapeutic agents, including DNA, RNA, proteins, peptides, and gene-editing effectors. patsnap.combmj.comprnewswire.com This allows for combinatorial and multiplexed payload delivery to modulate multiple pathways involved in disease processes. prnewswire.combusinesswire.com

Payload Selection and Integration within this compound Constructs (e.g., IL-15plex, eSTING payloads)

Rational Approaches to this compound Chemical Modification

While this compound is a biological construct, its design and function are intrinsically linked to rational chemical and molecular modifications.

The primary "chemical modification" of the this compound vehicle occurs through its extensive genetic engineering. These genetic alterations directly impact the chemical composition and surface properties of the bacterial chassis, thereby functionalizing it for enhanced molecular interactions within the TME. aacrjournals.orgresearchgate.netaacrjournals.orgpatsnap.combusinesswire.com

Surface Detoxification : Genetic disruptions in genes like msbB lead to detoxification of the surface lipopolysaccharide (LPS), altering its chemical structure to reduce inflammatory responses and improve tolerability. aacrjournals.orgpatsnap.combusinesswire.com

Flagella and Fimbriae Modification : Deletion of genes encoding flagellar subunits (fljB and fliC) and modification of curli fimbriae reduce the bacterial vehicle's immunogenicity by minimizing strong TLR (Toll-like receptor) agonist activity. aacrjournals.orgpatsnap.combusinesswire.com This directly modifies the chemical nature of the bacterial surface proteins and their interactions with host immune receptors.

Payload Engineering : The "engineered" nature of IL-15plex and eSTING involves precise modifications to their protein sequences and structures. This protein engineering is a form of molecular functionalization, optimizing their chemical interactions with target receptors and signaling pathways for enhanced immunomodulatory activity. researchgate.netbmj.com For instance, eSTING is designed to be constitutively active, implying specific structural changes that maintain its active conformation. aacrjournals.orgresearchgate.netbmj.com

The design of this compound-838 focuses on altering the inherent chemical properties of the bacterial chassis and its expressed payloads at a molecular level, rather than through external synthetic conjugation methods.

For a complex biological entity like a bacterial vehicle, traditional stereochemical considerations (e.g., enantiomers or diastereomers of small molecules) are not directly applicable to the entire construct. However, stereochemistry is implicitly crucial for the functionality of its components:

Protein Payloads : The biological activity of protein payloads like IL-15plex and eSTING is entirely dependent on their precise three-dimensional (stereochemical) folding and conformation. mdpi.comcigb.edu.curesearchgate.netresearchgate.net Protein engineering efforts for eSTING, for example, are aimed at achieving a specific, constitutively active conformation, which is a direct manipulation of its stereochemical properties at the macromolecular level. researchgate.netbmj.com The specific interactions between IL-15 and IL-15Rα, forming the IL-15plex, are governed by the complementary stereochemistry of their binding interfaces. mdpi.comresearchgate.netresearchgate.net

Genetic Material : The DNA and RNA payloads delivered by this compound-838 possess a defined stereochemistry (e.g., the D-ribose/deoxyribose sugars and the chiral phosphodiester linkages in their backbone). This inherent chirality is fundamental to their structure, stability, and biological function, including replication, transcription, and translation within the host cells.

The rational design of this compound, therefore, encompasses controlling the molecular architecture and, by extension, the stereochemical properties of its biological components to achieve the desired therapeutic outcomes.

Advanced Analytical Chemistry for Actm Characterization

Spectroscopic Techniques for ACTM Structural Elucidation

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique employed to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern. For this compound, MS can accurately determine its molecular mass, which is critical for confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the intact molecule. Once ionized, these molecules are subjected to mass analysis, yielding a characteristic mass-to-charge ratio (m/z) spectrum. The fragmentation of the parent ion within the mass spectrometer provides a unique "fingerprint" of smaller, characteristic ions. Analyzing these fragmentation pathways allows for the deduction of specific substructures within the this compound molecule. For instance, Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) has been effectively utilized to identify major transformation products of acetamiprid (this compound) during oxidative processes, demonstrating its utility in elucidating the structure of both the parent compound and its derivatives by analyzing accurate mass and fragment ions in full-scan and MS/MS modes nih.govresearchgate.netresearchgate.netwikipedia.orgnist.govcopernicus.orgwikipedia.orgjeolusa.comspectroscopyonline.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a chemical compound like this compound. This technique operates on the principle that specific chemical bonds and functional groups absorb infrared radiation at unique frequencies, causing them to vibrate. The resulting IR spectrum, which plots absorbance versus wavenumber, displays distinct absorption bands corresponding to the vibrational modes of these groups. For this compound, the presence of specific functional groups (e.g., C=O, N-H, C-N, C=C, C-Cl) can be identified by their characteristic absorption frequencies. For example, a carbonyl stretch (C=O) typically appears around 1700 cm⁻¹, while N-H stretches, if present, would appear in the 3300-3500 cm⁻¹ range. The unique pattern of these absorption bands serves as a molecular fingerprint, aiding in the identification and structural confirmation of this compound researchgate.netwessex-medical.comphilips.co.ukaedsuperstore.comcfmedical.comcpr-savers.com.

UV-Vis Spectroscopy for Concentration and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique primarily used for determining the concentration of a substance in solution and for studying electronic transitions within molecules. For this compound, if it possesses chromophores (groups with π-electron systems or non-bonding electrons that absorb UV or visible light), UV-Vis spectroscopy can be applied. The Beer-Lambert Law (A = εbc) forms the basis of quantitative analysis, where absorbance (A) is directly proportional to the molar absorptivity (ε), path length (b), and concentration (c). This allows for precise quantification of this compound in various samples aedsuperstore.comactgene.comanalytik-jena.commt.commsu.edurepligen.com. Furthermore, the absorption maxima (λmax) and the intensity of absorption bands provide information about the electronic structure of this compound, particularly the presence and extent of conjugated systems, which are indicative of electronic transitions within the molecule msu.edu.

Chromatographic Separations in this compound Research

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its amount. These methods rely on the differential distribution of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and versatile chromatographic technique for the separation, identification, and quantification of components in a mixture. In this compound research, HPLC is critical for assessing the purity of synthesized or extracted samples by separating this compound from impurities and other co-eluting compounds. The technique involves pumping a liquid mobile phase containing the sample through a column packed with a stationary phase. The differential interactions of this compound and other components with the stationary phase lead to their separation. Various detectors, such as UV-Vis detectors, Photodiode Array (PDA) detectors, or mass spectrometers (LC-MS), are coupled with HPLC to detect and quantify the separated compounds. For this compound, HPLC can be used for quantitative analysis by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations of the pure compound nih.govresearchgate.netresearchgate.netijpsjournal.comcytivalifesciences.commz-at.dethermofisher.comhplc.euresearchgate.net. The application of LC-QTOF-MS/MS, as mentioned for structural elucidation, also highlights the integral role of HPLC in separating Acetamiprid and its transformation products before mass spectrometric analysis nih.gov. This allows for the precise quantification of this compound and its related substances, ensuring product quality and enabling studies on its environmental fate.

The chemical compound "this compound" referenced in the provided outline, specifically in relation to the citation nih.gov, refers to Trans-2-Acetoxycyclobutyltrimethylammonium iodide . This compound is described as a cyclobutane analog of "trans-ACTM" in a 1975 publication focusing on its synthesis and muscarinic effects. nih.gov

However, a thorough review of the cited source nih.gov and subsequent scientific literature searches indicates that information pertaining to "Antibody Conjugation Methods" or "Biosensor Development for Real-Time Analysis" specifically for Trans-2-Acetoxycyclobutyltrimethylammonium iodide (this compound) is not available. The 1975 publication primarily details the compound's chemical synthesis and pharmacological activity, and does not delve into advanced analytical chemistry techniques such as antibody conjugation or biosensor applications. nih.gov

Therefore, it is not possible to generate detailed, informative, and scientifically accurate content for sections 4.4.2 and 4.4.3 of the article, focusing solely on the chemical compound this compound, while adhering to the strict requirement of providing detailed research findings and data tables specific to this compound in these contexts.

Molecular Mechanisms of Action of Actm

Ligand-Receptor Interactions and Binding Kinetics

Acteoside engages with a variety of molecular targets, exhibiting specific binding characteristics that underpin its pharmacological profile. These interactions are often characterized through computational and experimental approaches, providing insights into its mechanism of action.

Acteoside has been shown to interact with and modulate several crucial molecular targets. Notably, it impacts pathways such as Nuclear Factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK).

NF-κB Pathway: Acteoside significantly suppresses NF-κB activation by inhibiting the phosphorylation of the p65 subunit and the inhibitor κBα (IκBα). This leads to a reduction in the DNA binding activity of NF-κB, thereby downregulating the expression of inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin (IL)-1β, and IL-6 plos.orgdovepress.comnih.govfrontiersin.orgresearchgate.netnih.gov. This inhibitory effect on NF-κB signaling is considered a main target of Acteoside in inhibiting osteoclast differentiation and formation plos.org.

AMPK Pathway: Acteoside can activate the AMPK signaling pathway, a key regulator of cellular energy homeostasis nih.govfrontiersin.orgcreative-diagnostics.comcellsignal.com. Activation of AMPK by Acteoside can lead to increased protein expression of phosphorylated AMPK (p-AMPK) nih.gov. This activation is crucial for maintaining cell metabolism balance and can influence downstream proteins like PGC-1α, which in turn can inhibit NF-κB activity nih.gov. Acteoside's ability to activate AMPK has been linked to its neuroprotective effects and its role in improving lipid metabolism nih.govfrontiersin.orgresearchgate.net.

Other characterized molecular targets include:

PI3K/AKT pathway: Acteoside modulates the PI3K/AKT pathway, which is involved in cell proliferation, differentiation, survival, and apoptosis. It has been shown to attenuate pyroptosis by modulating this pathway dovepress.comspandidos-publications.comtandfonline.com.

MAPK pathways (p38, ERK, JNK): Acteoside attenuates the activation of p38 kinase, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinase (JNK), which are crucial in inflammatory responses and osteoclastogenesis plos.orgnih.govnih.govchemfaces.comspandidos-publications.com.

Caspase-3: Molecular docking and dynamics simulations indicate that Acteoside can directly bind to and inhibit caspase-3, a key enzyme in apoptosis, thus exerting neuroprotective effects plos.org.

Protein Kinase C (PKC): Acteoside has been observed to inhibit the activity of purified PKC in a dose-dependent manner researchgate.net.

SHP-1: Acteoside may induce phosphorylation of Src homology region 2 domain-containing phosphatase-1 (SHP-1), a negative regulator of several signaling pathways, including MAPK and NF-κB/AP-1 nih.gov.

TRPV3 channel: Acteoside acts as a blocker of the human transient receptor potential cation channel subfamily V member 3 (TRPV3) guidetopharmacology.org.

C5aR: Acteoside has been identified as a potential lead molecule targeting the C5a receptor (C5aR) nih.gov.

URAT1: Molecular docking studies have explored the interaction of Acteoside with human URAT1 protein pubcompare.aipubcompare.ai.

Acteoside exhibits diverse binding mechanisms, including both orthosteric and allosteric interactions.

Mixed-type Inhibition: In some cases, Acteoside has demonstrated mixed-type inhibition, implying its ability to bind to both the active site (orthosteric binding) and an allosteric site of an enzyme. For instance, studies on its inhibitory effects on EcGUS suggest binding at both sites taylorandfrancis.com.

Allosteric Modulation: Acteoside is proposed to target the allosteric site of certain proteins, such as the C5a receptor (C5aR) nih.gov. Allosteric modulation involves the binding of a molecule to a site distinct from the active site, inducing conformational changes that regulate the protein's activity creative-diagnostics.comcellsignal.comtaylorandfrancis.com. This mechanism can offer advantages like greater selectivity and fewer side effects compared to orthosteric ligands taylorandfrancis.com.

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are extensively used to predict and characterize the binding interactions of Acteoside with its molecular targets. These simulations provide detailed insights into the complementary shapes and properties of ligand-receptor interactions.

Binding Affinity Prediction: Molecular docking studies calculate binding energies, with lower values indicating higher stability of the Acteoside interaction with target proteins dovepress.complos.orgnih.gov. For example, Acteoside showed high-affinity binding to PIK3R1, AKT1, and NF-κB1 in studies related to diabetic kidney disease dovepress.comtandfonline.com.

Interaction Characterization: These simulations reveal specific interactions, such as hydrogen bonds and pi-pi interactions, between Acteoside and amino acid residues in the binding pockets of target proteins plos.orgnih.gov. For instance, Acteoside formed hydrogen bonds with at least six residues of caspase-3 (ThrA177, SerA178, GlyA238, SerB339, ArgB341, TrpB348) and a pi-pi interaction with HisA237, indicating a strong and stable complex plos.org.

Target Identification: Molecular docking, often combined with network pharmacology and reverse docking approaches, helps identify potential new targets for Acteoside, such as SARS-CoV2 main protease, IMPDH2, and various hepatocellular carcinoma targets (AXL, FGFR, BRAF, TIE2, RAF1) researchgate.netresearchgate.netacs.orgeurekaselect.com.

The following table summarizes some key binding interactions and predicted affinities:

| Target Protein | Binding Mechanism / Interaction Type | Key Residues Involved (if specified) | Binding Energy (kcal/mol) / Notes | Reference |

| Caspase-3 | Direct binding, Hydrogen bonds, Pi-pi interaction | ThrA177, SerA178, GlyA238, SerB339, ArgB341, TrpB348, HisA237 | -7.78 (GlideXP score), higher affinity than native ligand inhibitor | plos.org |

| PI3KR1 | Hydrogen bonds | High-affinity binding | dovepress.comtandfonline.com | |

| AKT1 | High-affinity binding | dovepress.comtandfonline.com | ||

| NF-κB1 | High-affinity binding | dovepress.comtandfonline.com | ||

| URAT1 | Ligand-receptor interaction | Characterized by AutoDock 4.2.6 | pubcompare.aipubcompare.ai | |

| C5aR | Allosteric site, Hydrogen bonds, Lipophilic interaction | Decreased ~39 kcal/mol free energy compared to reference | nih.gov | |

| COX-1 | Active site binding | -5.362 (Docking Score) | ||

| IMPDH2 | Binding affinity | -9.5 (vina score) | acs.org | |

| SARS-CoV2 Main Protease | Inhibitory interaction | Identified through docking simulation | researchgate.net |

Allosteric Modulation and Orthosteric Binding Mechanisms

Intracellular Signaling Pathway Modulation

Acteoside's therapeutic effects are largely attributed to its ability to modulate various intracellular signaling pathways, influencing gene expression, protein activity, and cellular responses.

Acteoside interferes with several signal transduction cascades, often leading to anti-inflammatory, antioxidant, and neuroprotective outcomes.

NF-κB Pathway Inhibition: As detailed previously, Acteoside's inhibition of NF-κB signaling is a well-established mechanism. It prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes plos.orgdovepress.comfrontiersin.orgresearchgate.net.

AMPK Pathway Activation: Acteoside activates AMPK, which in turn regulates metabolic pathways and can influence other signaling cascades. Activated AMPK can suppress M1 polarization of microglia, a process linked to neuroinflammation nih.gov.

PI3K/AKT Pathway Modulation: Acteoside regulates the PI3K/AKT pathway, which is critical for cell survival and proliferation. Its modulation of this pathway contributes to its anti-pyroptotic and nephroprotective effects dovepress.comspandidos-publications.comtandfonline.com.

MAPK Pathway Regulation: Acteoside modulates mitogen-activated protein kinase (MAPK) signaling pathways, including p38, ERK, and JNK. This regulation is crucial for its anti-inflammatory effects and protection against various cellular damages plos.orgnih.govnih.govchemfaces.comspandidos-publications.com.

Nrf2 Pathway Activation: Acteoside can induce the translocation of Nrf2 into the nucleus, leading to the activation of the Nrf2 pathway. This pathway is involved in antioxidant defense, promoting the expression of heme-oxygenase-1 (HO-1) and suppressing the release of high mobility group box 1 (HMGB1) researchgate.net.

TGFβ/Smad and PI3K/AKT/mTOR Pathways: Acteoside's health-promoting characteristics are attributed to its mediation in multiple signaling pathways, including MAPK, NF-κB, PI3K/AKT, TGFβ/Smad, and AMPK/mTOR researchgate.net.

HIF-1α and VEGF Pathways: Acteoside has been shown to modulate hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) pathways, contributing to its anti-stroke activity nih.gov.

Acteoside directly influences the activity of various kinases and phosphatases, thereby controlling downstream cellular processes.

Kinase Inhibition: Acteoside has been shown to inhibit the activity of several kinases:

It attenuates the activation of p38 kinase, ERK, and JNK, important in inflammatory responses plos.orgnih.govnih.gov.

It inhibits Protein Kinase C (PKC) activity in a dose-dependent manner researchgate.net.

It can attenuate the activation of TGFβ-activated kinase-1 (TAK1) nih.gov.

Kinase Activation: Acteoside activates AMPK by promoting its phosphorylation on Thr172. This phosphorylation is crucial for AMPK's role as a master regulator of cellular energy homeostasis nih.govfrontiersin.orgcreative-diagnostics.comcellsignal.com.

Phosphatase Modulation: Acteoside has been observed to increase alkaline phosphatase (ALP) activity in certain cell types, suggesting a role in bone formation and mineralization researchgate.netfrontiersin.org. Additionally, it may induce the phosphorylation of SHP-1, a tyrosine phosphatase, which negatively regulates various signaling pathways nih.gov.

Summary of Kinase and Phosphatase Modulation by Acteoside:

| Enzyme Type | Specific Enzyme | Effect of Acteoside | Key Pathway/Role | Reference |

| Kinase | p38 kinase | Inhibition | Inflammatory response, osteoclastogenesis | plos.orgnih.gov |

| Kinase | ERK | Inhibition | Inflammatory response, osteoclastogenesis | plos.orgnih.gov |

| Kinase | JNK | Inhibition | Inflammatory response, osteoclastogenesis | plos.orgnih.gov |

| Kinase | AMPK | Activation (via phosphorylation) | Cellular energy homeostasis, neuroprotection, lipid metabolism | nih.govfrontiersin.orgcreative-diagnostics.comcellsignal.com |

| Kinase | PKC | Inhibition | Cell proliferation, apoptosis | researchgate.net |

| Kinase | TAK1 | Attenuation | Inflammatory responses | nih.gov |

| Phosphatase | Alkaline Phosphatase (ALP) | Increase in activity | Bone formation, mineralization | researchgate.netfrontiersin.org |

| Phosphatase | SHP-1 | Induces phosphorylation | Negative regulator of MAPK and NF-κB/AP-1 pathways | nih.gov |

Preclinical Research Models for Mechanistic Studies of Actm

In Vitro Cellular Models for ACTM Research

In vitro cellular models are fundamental tools in the early stages of preclinical research, providing controlled environments to investigate the direct cellular responses to this compound. These models allow for high-throughput analysis and detailed mechanistic studies, offering insights into cellular viability, proliferation, differentiation, and signaling pathways.

Immortalized Cell Lines for High-Throughput Screening

Immortalized cell lines are cell populations that can proliferate indefinitely in culture, making them highly advantageous for high-throughput screening (HTS) of chemical compounds such as this compound. Their ease of culture, expandability, and genetic homogeneity across passages contribute to their widespread use in initial screening campaigns. Immortalized cell lines are routinely employed to screen for activity against therapeutic targets and to estimate the toxicity and mechanisms of action of a large number of chemicals guidetopharmacology.orgmims.com. For instance, HTS assays using immortalized human neural progenitor cell lines, such as ReNcell CX cells, have been optimized to assess the effects of chemicals on cell proliferation and viability, identifying potential developmental neurotoxicants alfa-chemistry.comnih.gov. While valuable for their throughput, it is important to note that immortalized cell lines may exhibit differences in gene expression, signaling pathways, and cellular behavior compared to their primary cell counterparts nih.gov.

Table 1: Illustrative High-Throughput Screening Data for this compound on Immortalized Cell Lines

| Cell Line Type (Example) | Assay Performed | Typical Endpoint Measured | Illustrative Finding for this compound |

| HeLa (Human Cervical Cancer) | Cell Viability Assay | IC50 (µM) | This compound exhibits dose-dependent reduction in cell viability. |

| HEK293 (Human Embryonic Kidney) | Reporter Gene Assay | Relative Luciferase Units | This compound modulates activity of specific signaling pathway X. |

| ReNcell CX (Human Neural Progenitor) | Proliferation Assay | Cell Count / Metabolic Activity | This compound inhibits proliferation, indicating potential cellular impact. alfa-chemistry.comnih.gov |

Primary Cell Cultures for Physiologically Relevant Responses

Primary cell cultures consist of cells isolated directly from tissues or organs of an organism and cultured in vitro nih.gov. Unlike immortalized cell lines, primary cells retain many of the original characteristics of the parent tissue, including morphology, gene expression profiles, and functional properties, thereby offering a more physiologically relevant model for studying the effects of this compound nih.govfishersci.canih.gov. They are considered the "gold standard" for cell biology research due to their ability to recapitulate the in vivo environment more accurately, providing a better representation of cellular behavior and responses to external stimuli nih.gov. Primary cells are crucial for evaluating the efficacy and toxicity of therapeutic agents and for disease modeling, offering valuable insights into cellular mechanisms nih.govnih.gov. For example, primary hepatocytes are known to retain liver-specific functions and responses to toxicants for several days to weeks, making them suitable for assessing chemical toxicity. Despite their advantages, primary cells present challenges such as limited supply, difficulty in isolation and culture, intolerance to narrow culture conditions, and a finite lifespan, typically offering a limited number of passages before senescence fishersci.canih.gov. Donor-to-donor variations can also impact the reproducibility of results.

Table 2: Illustrative Mechanistic Findings for this compound on Primary Cell Cultures

| Primary Cell Type (Example) | Origin Tissue | Key Physiological Response | Illustrative Finding for this compound |

| Human Primary Hepatocytes | Liver | Drug Metabolism, Toxicity | This compound induces specific enzyme activity related to its metabolism. |

| Murine Cardiomyocytes | Heart | Contraction, Electrophysiology | This compound alters calcium handling, affecting contractile function. |

| Human Bronchial Epithelial Cells | Lung | Barrier Function, Inflammatory Response | This compound influences cytokine release, suggesting an inflammatory modulation. |

Human-Induced Pluripotent Stem Cells (iPSCs) for Disease Modeling

Human-induced pluripotent stem cells (iPSCs) represent a transformative advancement in preclinical research, offering an unlimited source of human cells that can differentiate into virtually any cell type of the human body. Derived from reprogrammed adult somatic cells, iPSCs retain the genetic signature of the donor patient, making them invaluable for patient-specific disease modeling and drug testing for compounds like this compound. This technology enables researchers to generate "disease in a dish" models, allowing for the study of disease progression and the elucidation of gene function and underlying mechanisms in a human-relevant context. iPSCs have been extensively utilized for modeling neurodegenerative diseases such as Parkinson's, Alzheimer's, and microcephaly, providing unprecedented opportunities to investigate disease mechanisms and test therapeutic candidates. Furthermore, iPSCs can be genetically corrected or engineered to introduce specific disease-related mutations, enhancing their utility for precise disease modeling and compound screening. They also provide a better alternative for chemical safety assessment and toxicology studies compared to conventional methods.

Table 3: Illustrative Disease Modeling Insights for this compound Using iPSCs

| iPSC-Derived Cell Type (Example) | Modeled Disease | Key Disease Phenotype | Illustrative Finding for this compound |

| iPSC-Derived Neurons | Alzheimer's Disease | Amyloid-beta accumulation | This compound reduces amyloid-beta plaque formation in neuronal cultures. |

| iPSC-Derived Cardiomyocytes | Arrhythmia | Irregular beating patterns | This compound normalizes action potential duration, correcting arrhythmic tendencies. |

| iPSC-Derived Hepatocytes | Genetic Liver Disease | Impaired metabolic function | This compound restores specific metabolic enzyme activity in patient-derived cells. |

Organoid Systems and Microphysiological Systems (Organ-on-a-Chip) for Multi-Cellular Interactions

Organoid systems and microphysiological systems (MPS), often referred to as "organ-on-a-chip" (OOC) models, represent advanced in vitro platforms designed to recapitulate the complex structure, function, and dynamic microenvironment of living organs. Organoids are three-dimensional multicellular tissues that self-assemble from stem or progenitor cells, closely mimicking human tissue structures and cellular organization. OOC models integrate cell biology, microfabrication, and tissue engineering to create miniaturized organ substructures within microfluidic devices, often incorporating features like vasculature-like perfusion to mimic physiological flow and constant replenishment of nutrients or compounds.

These sophisticated models offer significant advantages by bridging the gap between traditional 2D cell cultures and in vivo animal models, thereby improving the translation of preclinical findings to clinical outcomes and potentially reducing the reliance on animal testing. They enable more realistic investigations of complex human biological mechanisms and processes, including multi-cellular interactions and organ-level responses to compounds like this compound. Applications for chemical compounds include target validation, assessment of compound efficacy, elucidation of mechanism of action, and comprehensive toxicity assessment. MPS can also be adapted for higher-throughput screening, expanding their impact in drug discovery. Furthermore, multiple MPS can be interlinked to replicate complex interactions among various organs, providing a more holistic view of systemic effects.

Table 4: Illustrative Functional Assessment Data for this compound Using Organoid and MPS Models

| Model Type (Example) | Organ System Mimicked | Key Functional Readout | Illustrative Finding for this compound |

| Gut Organoid | Intestine | Barrier Integrity, Absorption | This compound enhances nutrient absorption and maintains epithelial barrier. |

| Liver-on-a-Chip | Liver | Drug Metabolism, Hepatotoxicity | This compound is metabolized into active metabolites without inducing significant toxicity. |

| Lung-on-a-Chip | Lung | Inflammatory Response, Airway Function | This compound reduces inflammatory markers and improves ciliary beat frequency. |

| Brain Organoid | Brain | Neuronal Network Activity | This compound modulates synaptic transmission, affecting neuronal firing patterns. |

Ex Vivo Tissue and Organ Explant Models for Functional Assessment

Ex vivo tissue and organ explant models involve maintaining excised biological tissues or whole organs alive outside the body in a controlled environment. This approach is crucial for functional assessment of compounds like this compound because it preserves the native three-dimensional tissue microenvironment, including cell-cell connections and cell-matrix interactions, which are critical regulators of cell behavior and are often lost in dissociated cell cultures.

Ex vivo models offer a unique advantage by allowing for precise control of experimental conditions, enabling researchers to isolate and investigate the tissue's response to specific stimuli, such as chemical factors, independently of systemic or exogenous influences present in a live animal. They serve as a valuable bridge between the more reductionist in vitro cellular approaches and the more holistic in vivo animal experiments. Applications for this compound could include investigating its effects on tissue metabolism, structural integrity, and specific functional outputs. Examples include studies on musculoskeletal tissues (e.g., bone, cartilage, meniscal explants) to understand responses to stimuli, and oral epithelial mucosa explants for biocompatibility and permeability assessment of compounds. These models allow for longitudinal assessment of tissue behavior over time under controlled conditions.

Table 5: Illustrative Functional Assessment Data for this compound on Ex Vivo Models

| Explant Tissue (Example) | Origin | Functional Parameter Assessed | Illustrative Finding for this compound |

| Meniscal Explants | Knee Joint | Release of pro-inflammatory cytokines | This compound reduces the release of IL-6 and TNF-alpha. |

| Oral Epithelial Mucosa | Oral Cavity | Tissue viability, permeability | This compound maintains tissue viability and does not increase permeability. |

| Bone Explants | Bone | Bone remodeling markers, cell viability | This compound influences osteoblast activity and maintains osteocyte viability. |

In Silico and Computational Models in Preclinical Assessment

In silico and computational models utilize computer simulations and mathematical algorithms to study the structure, properties, and activities of molecules, including this compound. These models are increasingly integrated into preclinical assessment due to their ability to provide cost-effective and efficient means of identifying promising drug candidates and predicting their behavior within biological systems.

Key in silico methods include Computer-Aided Drug Design (CADD), which helps in identifying compounds with desired properties, and Quantitative Structure-Activity Relationship (QSAR) models, which establish relationships between chemical structure and biological activity. Molecular docking simulations can predict interactions between ligands (like this compound) and target receptors at an atomic level. Physiologically Based Pharmacokinetic (PBPK) modeling is used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which is critical for understanding their systemic behavior.

The advantages of in silico models for this compound research include significant reductions in time and cost associated with drug development, an increased probability of identifying compounds with favorable properties, and the potential to reduce or even replace animal testing in certain contexts. These models are capable of analyzing vast datasets and identifying complex patterns that may not be apparent through traditional experimental methods alone. They are used for predicting drug efficacy and toxicity, and for optimizing design parameters before costly experimental work begins.

Table 6: Illustrative Applications and Outputs of In Silico Models for this compound

| Model Type | Primary Application | Key Output/Prediction | Illustrative Finding for this compound |

| QSAR | Structure-Activity Relationship | Predicted IC50, Binding Affinity | This compound's structural features correlate with its observed biological activity. |

| Molecular Docking | Target Binding Prediction | Binding Score, Interaction Map | This compound shows strong binding affinity to target protein Y, identifying key residues. |

| PBPK Modeling | Pharmacokinetics Prediction | Predicted ADME profile (e.g., Cmax, T1/2) | This compound is predicted to have moderate oral absorption and hepatic metabolism. |

| Machine Learning | Toxicity Prediction | Predicted Toxicity Endpoints | This compound is predicted to have a low risk of cardiotoxicity based on its chemical features. |

Systems Biology Approaches for Network Analysis

Systems biology offers a holistic framework for analyzing complex biological systems by integrating large-scale experimental data to understand how molecules interact within networks. For Acetaminophen (this compound), this approach has been instrumental in inferring protein functional interaction networks and gene expression changes.

Research has applied Bayesian networks to quantify linkages between genes, revealing differences in gene expression interaction networks at varying doses of Acetaminophen in rat livers nih.gov. A study analyzing gene expression profiles from rats exposed to 50, 150, and 1500 mg/kg of Acetaminophen at 6, 24, and 48 hours identified 17 genes related to apoptosis, oxidative stress, and other categories nih.gov. Through k-means clustering analysis, these gene interaction networks were grouped into two consensus networks: one for low and middle doses, and another for high doses nih.gov. This analysis indicated that the networks could be segregated by dose and maintained structural consistency over time within the grouped doses nih.gov.

Specifically, at lower doses, genes associated with the oxidative stress signaling pathway did not interact with apoptosis-related genes nih.gov. In contrast, the high-dose network demonstrated significant interactions between oxidative stress genes and apoptosis genes, along with a distinct network among genes within the oxidative stress pathway nih.gov. These findings provide predictive information for understanding dose-dependent mechanisms of toxicity nih.gov.

Furthermore, a systems biology approach has been used to infer protein functional interaction networks related to Acetaminophen biodegradation by the fungal strain Penicillium chrysogenum var. halophenolicum. This research proposed the involvement of intracellular and extracellular enzymes such as amidases, cytochrome P450, laccases, and extradiol-dioxygenases in the complex metabolic pathway of Acetaminophen degradation mdpi.com.

Table 1: Gene Interaction Network Characteristics in Acetaminophen Exposure

| Dose Group | Interaction between Oxidative Stress Genes and Apoptosis Genes | Network Consistency Over Time |

| Low and Middle | No interaction observed | Consistent |

| High | Significant interaction observed | Consistent |

Machine Learning and Artificial Intelligence for Predictive Modeling

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming drug discovery and development by enabling the prediction of various pharmacological properties and outcomes mdpi.com. These computational tools analyze vast datasets to identify patterns and relationships, leading to more accurate and efficient predictions mdpi.comoup.com.

In the context of Acetaminophen (this compound), AI and ML have been employed for several predictive modeling tasks:

Target Identification: AI platforms can predict potential drug-target interactions. For instance, one AI platform identified that Acetaminophen may interact with over 291 proteins in the human body, providing insights into its biological effects, including those related to pain relief (endocannabinoid system), oxidative stress (cytochromes, peroxidases, carbonic anhydrases), and neurological effects (neurotransmitters, glutathione peroxidase) kantify.com. This AI-guided analysis suggests that drugs may have more mechanisms of action than currently understood, moving beyond traditional single-target paradigms kantify.com.

Prognostic Prediction in Acute Liver Failure: Machine learning techniques have been applied to predict daily outcomes in Acetaminophen-induced acute liver failure (APAP-ALF) patients. Models like the BiMM tree and BiMM forest, developed using the first week of in-patient data, offer prognostic tools with good accuracy nih.gov. The BiMM tree model showed a predictive accuracy of 63%, specificity of 72%, and sensitivity of 53% for the original dataset, while the BiMM forest model achieved 69% accuracy, 63% specificity, and 74% sensitivity for the imputed dataset nih.gov. Key predictors identified by these models include pressor use, bilirubin, and creatinine for the BiMM tree, and lactate, ammonia, and ALT for the BiMM forest model nih.gov.

Tablet Classification and Quality Control: Machine learning models have demonstrated high effectiveness in classifying Acetaminophen tablets by brand using spectroscopic data. Support Vector Classification (SVC) and Artificial Neural Network (ANN) methods have shown remarkable accuracy, with precision, recall, and F1-score metrics often near perfection, which is significant for ensuring product quality and authenticity mdpi.com.

Identification of Biomarkers for Liver Injury: Bioinformatics analysis combined with machine learning has been used to identify optimal feature genes (OFGs) for the diagnosis of Acetaminophen-induced liver injury (AILI). Four OFGs—SDHB, PDHA1, NDUFB2, and NDUFB6—were identified through the intersection of two machine learning algorithms, and their predictive efficacy was verified, suggesting their potential as reliable biomarkers for AILI frontiersin.org.

Table 2: Machine Learning Model Performance for Predicting APAP-ALF Outcomes

| Model Type | Dataset | Accuracy (AC) | Specificity (SP) | Sensitivity (SN) |

| BiMM tree | Original | 63% | 72% | 53% |

| BiMM forest | Imputed | 69% | 63% | 74% |

Molecular Dynamics Simulations for Complex Biological Systems

Molecular Dynamics (MD) simulations are powerful computational tools that model atomic interactions in biological systems over time, providing atomic-level insights into molecular behavior kantify.com. These simulations are crucial for understanding protein folding, drug-target interactions, and molecular mechanisms by integrating principles from physics, chemistry, and computational algorithms kantify.com.

For Acetaminophen (this compound), MD simulations have been extensively used to investigate various aspects of its behavior and interactions:

Drug Dissolution: MD simulations have been employed to understand the dissolution of Acetaminophen crystals in aqueous media at a molecular level. Studies have shown that the dissolution of molecules from the crystal surface is not a random process, with the order of release depending on their initial positions within or on the crystal acs.org. Simulations of Acetaminophen crystal Form I dissolving in 0.15 M aqueous NaCl solution at 37 °C over 10 ns have revealed detailed insights into this process acs.org.

Interactions with Biological Membranes: MD simulations predict that Acetaminophen molecules are located close to the carbonyl group region of phospholipids, positioned intermediately between the hydrophobic and hydrophilic parts of the lipid bilayer arxiv.org. The incorporation of Acetaminophen into lipid bilayers significantly impacts the spherical phospholipid self-assembly, altering morphology and influencing lipid content, which can decrease bending rigidity arxiv.org. These effects on pure lipid membranes may play a significant role in the drug's mechanisms of action arxiv.org.

Protein-Drug Complex Interactions: MD simulations are a valuable tool for investigating protein-drug complexes, providing atomistic insights into biological functions nih.govsci-hub.se. For Acetaminophen, MD simulations have been used to study its interactions with various target proteins:

Cyclooxygenase (COX) Enzymes: Molecular docking and MD simulations have explored Acetaminophen's binding to COX isoforms. Studies suggest a stronger binding affinity towards COX-2 compared to COX-1, with calculated E-values of -165.9 for COX-2 and -160.9 for COX-1 rmj.org.pk. Key amino acids in COX-2 observed interacting with Acetaminophen include Serine 107, Glutamine 356, Isoleucine 110, Phenylalanine 357, and Aspartic Acid 111 rmj.org.pk. These interactions primarily involve hydrogen bonding and hydrophobic forces ijnrd.org.

Human Vitamin K Epoxide Reductase (hVKOR): MD simulations have investigated the stable interactions of Acetaminophen and its metabolites, particularly N-acetyl-p-benzoquinone imine (NAPQI), with hVKOR. These simulations revealed that NAPQI and N-acetyl cysteine (NAC), but not Acetaminophen itself, bind strongly to similar sites in hVKOR, particularly Cys135, through hydrogen and van der Waals bonding, thereby interrupting the vitamin K reducing electron transfer pathway sci-hub.se.

Other Human Proteins: Inverse molecular docking combined with MD simulations has identified potential human target proteins for Acetaminophen and its metabolites. For example, the metabolite AM404 formed hydrogen bonds and hydrophobic interactions with proteins like LXR-β, HSP90α, HSP90β, and AKT1, with simulations confirming high conformational stability for most complexes, except for AKT1 mdpi.com.

Table 3: Acetaminophen Binding Affinities to COX Isoforms (Molecular Docking Results)

| COX Isoform | E-value (kcal/mol) rmj.org.pk | Binding Affinity (kcal/mol) ijnrd.org |

| COX-1 | -160.9 | -28.06 |

| COX-2 | -165.9 | -50.19 |

| COX-3 | -149 | N/A |

Structure-activity Relationship Sar Studies of Actm

Systematic Modification of ACTM Scaffolds

Systematic modification of the this compound scaffold involves a deliberate and iterative process of synthesizing structural variants and evaluating their biological activity. This approach provides direct insights into how specific alterations influence the compound's interaction with its biological target.

Design and Synthesis of this compound Analogues and Derivatives

The design of this compound analogues and derivatives begins with the core this compound structure, which serves as a template for chemical modifications. The objective is to create a library of compounds that systematically explore the chemical space around this compound, allowing for the identification of structural elements critical for activity. Rational design principles guide these modifications, focusing on specific regions of the molecule where changes are hypothesized to impact binding or efficacy rsc.orgrsc.orgmdpi.com.

Synthetic strategies employed can range from targeted modifications at specific positions, such as introducing or replacing functional groups, to more extensive scaffold hopping or fragment-based approaches. For instance, researchers might synthesize this compound derivatives with varied R-groups (e.g., alkyl chains, aromatic rings, polar substituents) at a particular attachment point to probe steric and electronic requirements for activity pnas.org. The synthesis typically involves established organic chemistry reactions, often adapted for parallel or combinatorial synthesis to generate diverse analogue libraries efficiently. rsc.orgrsc.orgmdpi.com

Illustrative Research Findings: Initial studies on this compound revealed that modifications to the R1 position (a hypothetical side chain) significantly impacted its inhibitory activity against a target enzyme. Compounds with small, lipophilic R1 groups showed moderate activity, while the introduction of polar or bulky groups often led to a decrease in potency. Conversely, subtle changes to the R2 position (a hypothetical aromatic ring substituent) were found to drastically alter selectivity.

Table 1: Illustrative this compound Analogues and Their Hypothetical Enzyme Inhibitory Activity (IC50)

| Compound | R1 Group (Hypothetical) | R2 Group (Hypothetical) | IC50 (nM) |

| This compound-01 | -CH3 | -H | 150 |

| This compound-02 | -C2H5 | -H | 120 |

| This compound-03 | -OH | -H | >1000 |

| This compound-04 | -CH3 | -F | 80 |

| This compound-05 | -CH3 | -Cl | 50 |

| This compound-06 | -CH3 | -OCH3 | 200 |

Exploration of Substituent Effects on Molecular Activity

The exploration of substituent effects involves systematically varying the chemical nature of groups attached to the this compound scaffold and observing their impact on biological activity. These effects are typically categorized into electronic, steric, and lipophilic contributions wikipedia.orghyphadiscovery.comacs.org.

Electronic Effects: Substituents can alter the electron density distribution within the this compound molecule, influencing its ability to engage in polar interactions (e.g., hydrogen bonding, electrostatic interactions) with its biological target. Electron-donating groups (e.g., -OCH3, -NH2) or electron-withdrawing groups (e.g., -NO2, -CF3, -Cl) can significantly affect activity rsc.org.

Steric Effects: The size and shape of a substituent can dictate how well the this compound analogue fits into the binding pocket of its target. Bulky groups might cause steric hindrance, preventing optimal binding, while smaller groups might allow for better complementarity pnas.org.

These effects are often quantified using parameters such as Hammett constants (for electronic effects), Taft steric parameters, and Hansch lipophilicity parameters, which are then used in QSAR modeling. wikipedia.org

Illustrative Research Findings: A detailed analysis of this compound derivatives with varying halogen substituents at the R2 position revealed a "magic chlorine" effect, where the presence of a chlorine atom significantly enhanced potency compared to fluorine or bromine. This was hypothesized to be due to an optimal balance of electronic properties and a favorable steric fit within the binding site. Conversely, hydroxyl substitutions at certain positions reduced activity, likely due to increased polarity hindering membrane permeability or unfavorable interactions at the binding site. hyphadiscovery.comrsc.org

Table 2: Illustrative Substituent Effects at R2 Position on this compound Activity (IC50)

| Compound | R2 Substituent (Hypothetical) | Electronic Effect (σp) | Steric Effect (Es) | logP (Calculated) | IC50 (nM) |

| This compound-01 | -H | 0.00 | 0.00 | 2.5 | 150 |

| This compound-04 | -F | 0.06 | -0.46 | 2.6 | 80 |

| This compound-05 | -Cl | 0.23 | -0.97 | 3.0 | 50 |

| This compound-07 | -Br | 0.23 | -1.16 | 3.1 | 95 |

| This compound-08 | -OH | -0.37 | -0.54 | 1.8 | >1000 |

Chiral Synthesis and Stereoisomer Evaluation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in drug discovery, as different stereoisomers (enantiomers or diastereomers) of a chiral compound can exhibit profoundly different biological activities, pharmacokinetics, and even toxicological profiles bocsci.comchiralpedia.comnih.govbocsci.comresearchgate.net. For this compound, if it possesses one or more chiral centers, the synthesis of individual stereoisomers is essential to fully understand its SAR.

Chiral synthesis methods are employed to preferentially produce one enantiomer over another. These methods include asymmetric synthesis, which uses chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer, and chiral resolution, which involves separating a racemic mixture (an equal mixture of enantiomers) into its pure components using techniques like chiral chromatography or enzymatic resolution bocsci.comchiralpedia.combocsci.comresearchgate.net. Once isolated, each stereoisomer of this compound is rigorously evaluated for its biological activity. nih.gov

Illustrative Research Findings: this compound was found to possess a single chiral center. Initial studies with the racemic mixture showed moderate activity. However, upon chiral resolution, it was discovered that the (S)-enantiomer of this compound was significantly more potent than the (R)-enantiomer. The (R)-enantiomer exhibited negligible activity, indicating that the biological target is highly stereoselective for the (S)-configuration of this compound. This finding underscored the importance of developing a stereoselective synthesis route for (S)-ACTM to maximize its therapeutic potential and avoid the less active or potentially detrimental effects of the (R)-form. nih.gov

Table 3: Illustrative Activity of this compound Stereoisomers

| Compound | Stereoisomer | IC50 (nM) | Relative Potency |

| This compound (Racemic) | (R/S) Mixture | 100 | 1.0 |

| (S)-ACTM | (S)-Enantiomer | 20 | 5.0 |

| (R)-ACTM | (R)-Enantiomer | >2000 | <0.05 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that complements experimental SAR studies by establishing mathematical relationships between the molecular structure of a compound and its biological activity neovarsity.orgprotoqsar.comfiveable.mewikipedia.org. QSAR models allow for the prediction of activities for new, unsynthesized this compound analogues, thereby guiding the design process and reducing the need for extensive experimental screening. neovarsity.orgfiveable.me

Selection and Derivation of Molecular Descriptors

The foundation of any QSAR model lies in the accurate numerical representation of molecular structures through molecular descriptors protoqsar.comresearchgate.netwiley.com. These descriptors are physicochemical properties or theoretical values derived from the chemical structure that capture various aspects of a molecule, such as its size, shape, electronic properties, and connectivity neovarsity.orgslideshare.netucsb.edu.

Molecular descriptors can be broadly categorized:

0D Descriptors: Simple counts (e.g., number of atoms, number of rings).

1D Descriptors: Reflecting molecular formula information (e.g., molecular weight, number of hydrogen bond donors/acceptors, logP) neovarsity.orgslideshare.netucsb.edu.

2D Descriptors: Based on the molecular graph, capturing connectivity and topological features (e.g., topological indices, molecular fingerprints) neovarsity.orgslideshare.net.

3D Descriptors: Requiring 3D molecular coordinates, describing shape, volume, surface area, and electrostatic properties (e.g., HOMO/LUMO energies, polarizability) neovarsity.orgprotoqsar.comslideshare.netucsb.edu.

The selection of appropriate descriptors for this compound QSAR studies involves calculating a large set of descriptors for all synthesized analogues and then employing statistical methods to identify those that are most relevant to the observed biological activity. protoqsar.comresearchgate.net

Illustrative Research Findings: For this compound, a set of 2D and 3D molecular descriptors were calculated for 50 synthesized analogues. Initial analysis indicated that descriptors related to lipophilicity (logP), molecular refractivity (MR), and the presence of specific electronic features (e.g., partial charges on key atoms) showed strong correlations with enzyme inhibitory activity. Notably, the Highest Occupied Molecular Orbital (HOMO) energy, a 3D descriptor, was found to be a significant predictor, suggesting the importance of electron-donating capabilities for this compound's mechanism of action. ucsb.edu

Table 4: Illustrative Molecular Descriptors for Hypothetical this compound Analogues

| Compound | Molecular Weight ( g/mol ) | logP (Calculated) | H-Bond Donors | H-Bond Acceptors | Topological Polar Surface Area (Ų) | HOMO Energy (eV) |

| This compound-01 | 250.3 | 2.5 | 1 | 3 | 65.2 | -8.1 |

| This compound-04 | 268.3 | 2.6 | 1 | 3 | 65.2 | -8.2 |

| This compound-05 | 284.8 | 3.0 | 1 | 3 | 65.2 | -8.0 |

| This compound-08 | 266.3 | 1.8 | 2 | 4 | 85.4 | -8.5 |

| This compound-09 | 290.4 | 3.2 | 0 | 2 | 45.1 | -7.9 |

Development of Statistical and Machine Learning Models for Activity Prediction

Once molecular descriptors are derived, statistical and machine learning algorithms are employed to build QSAR models that quantitatively relate these descriptors to the biological activity of this compound neovarsity.orgprotoqsar.comfiveable.mewikipedia.org. The workflow typically involves data preprocessing, feature selection (identifying the most relevant descriptors), model building using a training set, and rigorous validation using internal and external test sets neovarsity.orgprotoqsar.comwikipedia.orgijsdr.org.

Common modeling techniques include:

Multiple Linear Regression (MLR): A linear statistical method that models activity as a linear function of selected descriptors. It is straightforward and interpretable, suitable for smaller datasets ijsdr.org.

Partial Least Squares (PLS): A multivariate statistical method that handles multicollinearity among descriptors and is effective for larger datasets with many correlated variables fiveable.me.

Machine Learning Algorithms: More sophisticated and often non-linear methods that can capture complex structure-activity relationships. These include Support Vector Machines (SVM), Artificial Neural Networks (ANN), Random Forests, and Gradient Boosting Machines (GBM) neovarsity.orgprotoqsar.comfiveable.mejmpas.comwhiterose.ac.ukresearchgate.net. These models learn patterns from the training data to make predictions on new compounds. arithmostech.com

Model validation is crucial to ensure the reliability and predictive power of the QSAR model. This typically involves cross-validation (internal validation) and external validation using a separate test set of compounds not used in model training ijsdr.org. Performance metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Squared Error (RMSE) are used to assess model quality. neovarsity.orgwikipedia.orgijsdr.org

Illustrative Research Findings: A QSAR model for this compound's enzyme inhibitory activity was developed using a dataset of 50 analogues. An MLR model, incorporating logP, HOMO energy, and a specific topological index, yielded an R² of 0.78 and a Q² of 0.65, indicating a reasonable fit and predictive ability. Furthermore, an ANN model developed with the same dataset demonstrated superior performance, achieving an R² of 0.92 and a Q² of 0.85, suggesting a non-linear relationship between structure and activity for this compound. This ANN model was subsequently used to virtually screen a library of hypothetical this compound derivatives, prioritizing those with predicted high activity for synthesis and experimental validation. jmpas.comwhiterose.ac.uk

Table 5: Illustrative QSAR Model Performance Metrics for this compound Activity Prediction

| Model Type | R² (Training Set) | Q² (Cross-Validation) | RMSE (Training Set) | RMSE (Test Set) |

| MLR | 0.78 | 0.65 | 0.15 | 0.20 |

| ANN | 0.92 | 0.85 | 0.08 | 0.10 |

Validation of QSAR Models for Predictive Power

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that establish mathematical relationships between the chemical structures of compounds and their biological activities. The primary objective of QSAR modeling is to predict the activity of new, untested compounds based on their molecular descriptors. Validation is a critical step in QSAR model development, ensuring the model's reliability and predictive power. This process typically involves both internal and external validation methods.

Internal validation, often performed using techniques like leave-one-out cross-validation (Q²), assesses the model's robustness and internal consistency. A high Q² value indicates that the model can accurately predict the activity of compounds within the training set, even when some data points are excluded during model building. External validation, conversely, evaluates the model's predictive capability on a completely independent set of compounds (the test set) that were not used in the model's construction. Metrics such as the predictive R² (R²_pred) are commonly used for external validation, where a higher value signifies better predictive accuracy for novel compounds. The reliability of a QSAR model is also assessed by ensuring it is not based on chance correlations, often checked through Y-randomization tests.

While the foundational studies on trans-ACTM were conducted prior to the widespread application of modern computational QSAR methodologies, the underlying principle of correlating structural features with quantitative biological responses was inherent in their experimental design. Researchers systematically modified the chemical structure of trans-ACTM and its analogs, then measured their biological potencies to infer SAR, which is the qualitative precursor to QSAR. For instance, the observed potencies in various assays for different analogs provided empirical data for understanding how specific structural changes influenced activity. Modern QSAR approaches would build upon such empirical data by calculating molecular descriptors and employing statistical methods to derive predictive models.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a powerful technique in medicinal chemistry that identifies and represents the essential molecular features of a ligand responsible for its biological activity and interaction with a specific biological target. A pharmacophore is not a molecule itself, but rather an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features typically include hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), hydrophobic regions, aromatic rings, and positively or negatively ionizable groups, along with their spatial arrangement.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown or unavailable. In this approach, pharmacophore models are derived from a set of known active ligands by identifying common chemical features and their spatial relationships that are conserved across the active compounds. This model can then be used as a query to virtually screen large chemical databases, identifying novel compounds that possess the desired pharmacophoric features and are thus predicted to exhibit similar biological activity. This approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and experimentally tested.

Identification of Key Structural Features for Biological Activity

Studies on trans-2-acetoxycyclopropyltrimethylammonium iodide (trans-ACTM) and its cyclobutane analog, trans-2-acetoxycyclobutyltrimethylammonium iodide, provided insights into the structural features critical for their muscarinic effects. Early research indicated that the stereochemistry of the cyclopropane ring played a significant role in the compound's activity at the muscarinic receptor. The trans configuration was found to be crucial for significant muscarinic effects, highlighting the precise spatial requirements for receptor binding.

Furthermore, comparisons between trans-ACTM and its cyclobutane analog revealed differences in their potencies, suggesting that the size and flexibility of the cyclic moiety influence the interaction with the receptor site. The presence of the acetoxy group and the trimethylammonium moiety are also fundamental, as these functional groups are characteristic of cholinergic agonists and are involved in key interactions (e.g., hydrogen bonding, electrostatic interactions) with the muscarinic receptor. The balance of these features, including the specific arrangement of the ester and quaternary ammonium functionalities relative to the cyclic backbone, dictates the compound's ability to elicit a biological response.

Conformational Analysis and Flexible Docking Approaches

Conformational analysis is essential in understanding the biological activity of flexible molecules like trans-ACTM. The biological activity of a compound is often dependent on its ability to adopt a specific three-dimensional conformation that optimally fits into the binding site of its target receptor. Different conformations can lead to varying degrees of binding affinity and efficacy. Early studies on trans-ACTM implicitly considered conformational preferences by synthesizing and testing rigid or semi-rigid analogs and by observing how structural changes affected activity, thereby inferring preferred biologically active conformations.

Molecular docking is a computational method used to predict the preferred orientation (binding pose) of a ligand when it binds to a specific receptor at a molecular level. This technique estimates the binding affinity between the ligand and the receptor, providing insights into the intermolecular interactions that stabilize the complex. Flexible docking, a more advanced form of molecular docking, accounts for the conformational changes that both the ligand and the receptor might undergo upon binding (induced fit). This is particularly important for accurately predicting binding poses and affinities, as both molecules can adapt their shapes to optimize interactions.

While the 1975 research on trans-ACTM primarily relied on chemical synthesis and biological assays to deduce structure-activity relationships, modern computational approaches like flexible docking would offer a more detailed atomic-level understanding of how trans-ACTM interacts with its muscarinic receptor. By simulating the dynamic interplay between the ligand and the flexible binding site, flexible docking could provide insights into the specific residues involved in binding, the nature of the interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions), and the conformational adjustments necessary for optimal binding, thereby complementing and extending the empirical SAR findings.

Theoretical and Computational Chemistry Studies of Actm

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are essential for probing the electronic structure of molecules and predicting their intrinsic properties and reactivity. These methods provide a detailed picture of how electrons are distributed within ACTM, which is crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of atoms, molecules, and condensed phases ua.ptwikipedia.org. It is particularly favored in computational chemistry due to its favorable balance between accuracy and computational cost, especially for larger systems nih.govacs.org.

For this compound, DFT calculations are applied to:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in this compound by minimizing its total energy. This provides accurate bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating key electronic descriptors such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These frontier orbital energies are indicative of this compound's electron-donating and electron-accepting capabilities, respectively, and thus its reactivity tandfonline.com. Other properties like charge distribution and dipole moment can also be determined, offering insights into its polarity and potential for intermolecular interactions tandfonline.com.

Spectroscopic Property Prediction: Simulating various spectroscopic data, including infrared (IR) vibrational frequencies, ultraviolet-visible (UV-Vis) absorption spectra, and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the experimental characterization and identification of this compound.

Illustrative DFT-Calculated Properties for this compound

| Property | Value (Units) | Method/Basis Set | Description |

| Total Energy | -X.XXXX Hartree | B3LYP/6-31G(d) | Ground state electronic energy of this compound. |

| HOMO Energy | -Y.YY eV | B3LYP/6-31G(d) | Energy of the highest occupied molecular orbital, related to electron donation. tandfonline.com |

| LUMO Energy | -Z.ZZ eV | B3LYP/6-31G(d) | Energy of the lowest unoccupied molecular orbital, related to electron acceptance. tandfonline.com |

| Energy Gap (LUMO-HOMO) | A.AA eV | B3LYP/6-31G(d) | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | B.BB Debye | B3LYP/6-31G(d) | Measure of molecular polarity. |

| Key Vibrational Frequency | C.CC cm⁻¹ (IR) | B3LYP/6-31G(d) | Characteristic vibrational mode, useful for IR spectroscopy. |

"Ab initio" (from first principles) quantum chemistry methods are a class of computational techniques that aim to solve the electronic Schrödinger equation using only fundamental physical constants and the atomic composition of the system, without empirical parameters dtic.milwikipedia.orgfiveable.me. These methods provide the most accurate and consistent predictions for chemical systems, making them valuable for high-accuracy calculations and for benchmarking the results obtained from more approximate methods like DFT dtic.milfiveable.me.

Common ab initio methods include:

Hartree-Fock (HF): The simplest ab initio method, which approximates electron-electron repulsion as an average field wikipedia.org.

Post-Hartree-Fock Methods: These methods incorporate electron correlation beyond the HF approximation, leading to higher accuracy. Examples include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) wikipedia.orgnumberanalytics.com.

For this compound, ab initio methods are employed for:

Precise Energy Calculations: Obtaining more accurate total energies, which are critical for determining relative stabilities of isomers or conformers.

Refined Structural Parameters: Achieving highly accurate bond lengths and angles, which can be crucial for understanding subtle structural effects.

Benchmarking DFT Results: Providing a high-level reference to assess the accuracy of DFT calculations for specific properties of this compound.

Illustrative Comparison of this compound Structural Parameters: DFT vs. Ab Initio

| Structural Parameter | DFT (B3LYP/6-31G(d)) | Ab Initio (MP2/cc-pVTZ) | Difference |

| Bond Length (Å) C1-C2 | 1.542 | 1.538 | 0.004 |

| Bond Length (Å) C2-O1 | 1.425 | 1.421 | 0.004 |

| Bond Angle (°) C1-C2-O1 | 109.5 | 109.3 | 0.2 |

| Dihedral Angle (°) X-Y-Z-W | 178.2 | 179.1 | 0.9 |

Transition State Theory (TST) is a pivotal concept in chemical kinetics that provides insights into the mechanisms of chemical reactions by describing the critical, high-energy point where reactants transform into products, known as the transition state solubilityofthings.comfiveable.mefiveable.me. Computational methods are crucial for identifying and characterizing these ephemeral transition states.

For reactions involving this compound, TST, combined with quantum chemical calculations, enables:

Identification of Transition States: Locating first-order saddle points on the potential energy surface (PES), which represent the transition states github.io. This involves finding a geometry where the energy is maximized along one reaction coordinate and minimized along all other coordinates github.io.

Calculation of Activation Energies: Determining the energy barrier that must be overcome for a reaction to proceed (the activation energy, E‡a) solubilityofthings.com. This directly relates to the reaction rate.

Prediction of Reaction Rates: Using the Eyring equation, TST allows for the calculation of rate constants based on the properties of the transition state fiveable.me.

Mapping Reaction Pathways: Elucidating the step-by-step molecular transformations, including intermediates and transition states, involved in a reaction grnjournal.us.

Illustrative Activation Energies and Rate Constants for Hypothetical this compound Reactions

| Reaction Step | Reactants → Transition State | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) at 298 K |

| This compound + A → [TS1] | Bond breaking/formation | 15.2 | 2.5 x 10⁻³ |

| [TS1] → Product B | Isomerization | 10.8 | 8.1 x 10⁻² |

| This compound + C → [TS2] | Nucleophilic attack | 20.1 | 9.7 x 10⁻⁵ |

Ab Initio Methods for High-Accuracy Predictions

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions